Methyl 2-fluoro-4-nitrobenzoate
Description
Significance of Methyl 2-fluoro-4-nitrobenzoate as a Key Synthetic Intermediate
This compound (CAS No. 392-09-6) is a pivotal synthetic intermediate due to its distinct molecular architecture. The compound consists of a methyl benzoate (B1203000) core with a fluorine atom at the 2-position and a nitro group at the 4-position. chemblink.com This specific arrangement of functional groups dictates its reactivity and utility. The nitro group, being a strong electron-withdrawing group, activates the benzene (B151609) ring for certain reactions, while the fluorine atom can modulate the molecule's properties. wikipedia.orgchemblink.com Its structure allows for participation in various chemical reactions, making it a valuable building block for constructing more complex molecules. The synthesis of this intermediate is typically achieved through standard organic reactions, such as the nitration of methyl 2-fluorobenzoate. chemblink.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| CAS Number | 392-09-6 |
| Melting Point | 73-75 °C |
| Density | 1.4 g/cm³ |
| Boiling Point | 314.6 °C (at 760 mmHg) |
| Flash Point | 144.1 °C |
Data sourced from chemblink.com
Overview of Strategic Applications in Pharmaceutical and Agrochemical Development
The utility of this compound extends significantly into the life sciences, where it serves as a key starting material for bioactive compounds.
In Pharmaceutical Development: This intermediate is instrumental in the synthesis of novel pharmaceutical agents. The presence of the fluoro and nitro groups can enhance the metabolic stability and bioavailability of drug candidates. chemblink.com Fluorinated compounds often exhibit improved potency and altered pharmacokinetic profiles. tandfonline.comresearchgate.net Derivatives of this compound have been explored for their potential as anti-inflammatory and antibacterial agents. chemimpex.com Notably, it is a crucial intermediate in the synthesis of impurities for drugs like enzalutamide (B1683756) and is implicated in the synthesis pathways of multi-kinase inhibitors used in cancer therapy, such as Sorafenib and Regorafenib. nih.govgoogle.comjustia.com
In Agrochemical Development: In the agrochemical sector, nitroaromatic compounds are foundational for producing a wide range of pesticides, including herbicides and fungicides. nih.govnih.gov Benzoate esters with fluoro and nitro substitutions, such as this compound, are explored as potential active ingredients in these formulations. chemblink.comchemimpex.com The stability and reactivity of this compound allow for the design of targeted pesticides that can be effective while aiming to minimize environmental impact. chemimpex.com
Table 2: Key Application Areas of this compound
| Sector | Application | Significance |
|---|---|---|
| Pharmaceuticals | Synthetic Intermediate | Building block for bioactive molecules, including anti-inflammatory and anticancer agents. chemblink.comchemimpex.com |
| Agrochemicals | Precursor | Used in the formulation of pesticides, herbicides, and fungicides. chemblink.comchemimpex.comnih.gov |
| Organic Synthesis | Versatile Reagent | Enables the creation of complex, functionalized aromatic compounds. numberanalytics.com |
Contextualization within Contemporary Fluorine Chemistry Research
The strategic incorporation of fluorine into organic molecules is a major focus of modern chemical research, often referred to as fluorine chemistry. tandfonline.com Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological and chemical characteristics. tandfonline.com
Introducing fluorine can:
Enhance Metabolic Stability: By blocking sites susceptible to metabolic oxidation, fluorine can increase the half-life of a drug. mdpi.com
Improve Bioavailability: Fluorine can alter a molecule's lipophilicity and pKa, which can lead to better membrane permeation and absorption. tandfonline.commdpi.com
Increase Binding Affinity: The fluorine atom can form favorable interactions with receptor pockets, enhancing the potency of a drug candidate. tandfonline.comtandfonline.com
This compound is a prime example of a molecule that fits within this research paradigm. It provides a readily available scaffold containing a fluorine atom, allowing chemists to explore the benefits of fluorination in the design of new drugs and agrochemicals. chemblink.comresearchgate.net The development of new synthetic methods to create fluorinated compounds is a significant stimulus for further research in this area. victoria.ac.nz
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive and scientifically rigorous overview of this compound. The objective is to focus exclusively on its chemical identity, its importance as a synthetic intermediate, its applications in the pharmaceutical and agrochemical industries, and its role within the broader context of fluorine chemistry. The following sections will adhere strictly to these topics, presenting detailed findings based on current scientific literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVCRCYCOWPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192441 | |
| Record name | Methyl 2-fluoro-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-09-6 | |
| Record name | Benzoic acid, 2-fluoro-4-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-fluoro-4-nitrobenzoate | |
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| Record name | Methyl 2-fluoro-4-nitrobenzoate | |
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| Record name | Methyl 2-fluoro-4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL 2-FLUORO-4-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54H5WG7HG | |
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Synthetic Methodologies and Reaction Engineering for Methyl 2 Fluoro 4 Nitrobenzoate
Classical Synthesis Routes
Traditional methods for synthesizing Methyl 2-fluoro-4-nitrobenzoate remain prevalent due to their established reliability and scalability. These routes typically involve esterification, nitration, or halogen exchange reactions.
Esterification of 2-Fluoro-4-nitrobenzoic Acid
The most direct and widely used method for preparing this compound is the esterification of 2-fluoro-4-nitrobenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.
Reaction Scheme:

Source: Adapted from UCLA Department of Chemistry and Biochemistry
Key Reaction Parameters:
| Parameter | Typical Conditions |
| Reactants | 2-Fluoro-4-nitrobenzoic acid, Methanol |
| Catalyst | Concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid, or methanesulfonic acid chemicalbook.com |
| Temperature | ~65°C chemicalbook.com |
| Reaction Time | 4-7 hours chemicalbook.com |
| Post-treatment | Addition of molecular sieves to absorb water and drive the reaction to completion chemicalbook.com |
The process involves heating the mixture for several hours. chemicalbook.com To enhance the yield, excess methanol is often used, and the water produced during the reaction is removed, often with molecular sieves. chemicalbook.com The final product is then purified through techniques like recrystallization or column chromatography.
Nitration of Fluorinated Benzoic Acid Derivatives
Another classical approach involves the nitration of a fluorinated benzoic acid derivative. For instance, methyl m-fluorobenzoate can be nitrated to produce a mixture of isomers, including the precursor to this compound. prepchem.com
This method requires careful control of reaction conditions to favor the desired isomer and minimize the formation of byproducts. The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org
Nitration Reaction Details:
| Parameter | Typical Conditions |
| Starting Material | Methyl m-fluorobenzoate prepchem.com |
| Nitrating Agent | Potassium nitrate (B79036) in concentrated sulfuric acid prepchem.com |
| Temperature | Cooled to 5°C prepchem.com |
| Post-treatment | The reaction mixture is poured onto ice, and the product is extracted with an organic solvent like benzene (B151609) prepchem.com |
The separation of the resulting isomers can be challenging, which is a significant drawback of this method. google.com
Halogen Exchange Reactions (Fluorodenitration) in Precursor Synthesis
Halogen exchange reactions, particularly fluorodenitration, can be employed in the synthesis of precursors to this compound. This involves replacing a nitro group on an aromatic ring with a fluorine atom. For example, a dinitro-substituted benzene derivative can be reacted with a fluoride (B91410) source to introduce the fluorine atom at the desired position. google.com
The synthesis of 2-fluoro-4-nitrobenzonitrile, a related compound, can be achieved through fluorodenitration of 2,4-dinitrobenzonitrile (B1296554) using potassium fluoride (KF) with a phase transfer catalyst. google.com However, this reaction can sometimes result in incomplete conversion and the formation of byproducts. google.com
Advanced and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of catalytic strategies and the use of greener solvents and reagents for the production of this compound.
Catalytic Synthesis Strategies
Modern synthetic methods are increasingly focused on the use of catalysts to improve reaction efficiency and reduce waste. For the synthesis of related nitrobenzoic acid esters, polyfluoroalkanesulfonic acids have been shown to be effective catalysts for the esterification reaction. google.com These catalysts can be used in smaller quantities and often lead to higher yields and cleaner reactions compared to traditional strong acids. google.com
Research into the nitration of 1-nitronaphthalene (B515781) has shown that catalysts like Ni(CH₃COO)₂·4H₂O can offer a milder and more environmentally benign method for nitration. researchgate.net Similar catalytic approaches could potentially be adapted for the synthesis of this compound precursors.
Exploration of Sustainable Solvents and Reagents
The principles of green chemistry encourage the use of less hazardous solvents and reagents. In the context of synthesizing nitrobenzoic acids and their esters, efforts have been made to replace harsh reagents and solvents. For example, a new and environmentally friendly nitration process for methyl 3-methylbenzoate (B1238549) has been developed using a mixture of nitric acid and acetic anhydride. researchgate.net
Furthermore, the use of molecular sieves as a catalyst in the esterification of 4-fluoro-5-hydroxy-2-nitrobenzoic acid represents a greener alternative to traditional acid catalysts, as it can lead to fewer side reactions and easier product purification. patsnap.com The exploration of nucleophilic fluorination of 1-arylbenziodoxolones in polar aprotic solvents also presents a promising avenue for the synthesis of fluorobenzoic acids under milder conditions. arkat-usa.org
Flow Chemistry and Continuous Processing for Scalable Production
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals, including this compound. youtube.comyoutube.com This methodology offers numerous advantages for scalable production, primarily centered on enhanced safety, improved product quality, and increased efficiency. youtube.comyoutube.com
Flow chemistry involves pumping reactants through a network of tubes or microreactors, where they mix and react. youtube.com This approach provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for exothermic and potentially hazardous reactions like nitration. youtube.comyoutube.com The small internal dimensions of flow reactors ensure rapid and efficient heat transfer, mitigating the risk of thermal runaways that can occur in large batch reactors. youtube.com Furthermore, the reduced volume of reactants present in the reactor at any given time inherently increases the safety of the process. youtube.com
For the synthesis of this compound, a multi-step process can be "telescoped" into a continuous sequence, eliminating the need for isolation of intermediates. youtube.com This improves efficiency and reduces waste. youtube.com For instance, the esterification of 2-fluoro-4-nitrobenzoic acid followed by any subsequent modification can be performed in a continuous stream. Automated platforms can integrate real-time monitoring and analysis, using techniques like inline FTIR or NMR, to ensure the reaction remains at a steady state and to optimize conditions for maximum yield and purity. youtube.comyoutube.com The scalability of flow chemistry is straightforward; increasing production volume is a matter of running the system for a longer duration rather than redesigning and revalidating larger reactors. youtube.com A continuous flow method has been successfully applied to synthesize related compounds like 4-fluoro-2-methoxy-5-nitrophenol, demonstrating the feasibility of this approach for industrial-scale production of substituted nitrophenols and their derivatives. google.com
Table 1: Comparison of Batch vs. Flow Synthesis for Nitroaromatic Compounds
| Feature | Batch Processing | Flow Chemistry / Continuous Processing |
| Safety | Higher risk of thermal runaway with large volumes, especially in exothermic reactions like nitration. | Inherently safer due to small reactor volumes and superior heat transfer. youtube.comyoutube.com |
| Scalability | Complex, often requires redesign of reactors and processes. | Simpler, achieved by extending run time ("scaling out"). youtube.com |
| Process Control | Less precise control over temperature, mixing, and reaction time. | High precision in controlling reaction parameters, leading to better reproducibility. youtube.com |
| Efficiency | Often involves isolation of intermediates, leading to longer process times and potential material loss. | Allows for "telescoped" reactions, reducing steps and improving overall yield. youtube.com |
| Product Quality | Potential for more side products and impurities due to temperature gradients and mixing issues. | Improved selectivity and purity due to homogeneous reaction conditions. youtube.com |
Regioselective and Stereoselective Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound often requires precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups.
Regioselective synthesis is critical when introducing new substituents onto the aromatic ring. The existing fluorine and nitro groups on this compound exert strong directing effects, which must be considered to achieve the desired isomer. For example, in the synthesis of tetrafluorobenzo-[α]-fused BOPYPY dyes, nucleophilic substitution reactions on a tetrafluorinated ring were found to be highly regioselective, with the F2 atom being consistently substituted. nih.gov This highlights how electronic effects within the molecule dictate the site of reaction.
Stereoselective synthesis becomes important when creating chiral derivatives, which is common in the development of pharmaceutical agents and other biologically active molecules. researchgate.netgoogle.com Methodologies have been developed for the stereoselective synthesis of various fluorinated and nitro-containing compounds. For instance, a stereoselective synthesis of 4′-α-fluoro-methyl carbocyclic nucleoside analogues has been reported, where control of the stereochemistry at the 4' position was crucial. researchgate.net Similarly, organocatalytic methods have been employed for the stereoselective synthesis of α-fluoro-γ-nitro thioesters, yielding products with high diastereoselectivity and enantioselectivity. nih.gov
Influence of Substituents on Reaction Pathways
The outcome of electrophilic or nucleophilic aromatic substitution reactions on the this compound ring is dictated by the electronic properties of the existing substituents: the fluoro group and the nitro group.
Fluoro Group (-F): The fluorine atom is an ortho-, para-directing group due to its ability to donate lone-pair electrons through resonance. However, due to its high electronegativity, it is also a deactivating group via the inductive effect.
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is powerfully deactivating. It acts as a meta-director for electrophilic aromatic substitution.
Ester Group (-COOCH₃): The methyl ester group is also deactivating and a meta-director.
In electrophilic aromatic substitution, the directing effects of these groups are combined. The powerful deactivating nature of the nitro and ester groups makes further electrophilic substitution on the ring challenging. When reactions do occur, the position of the new substituent is a result of the competing influences of the existing groups.
In nucleophilic aromatic substitution (SNAr), the opposite is true. The strongly electron-withdrawing nitro group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to it. The fluorine atom is a good leaving group in SNAr reactions. Therefore, a common reaction pathway for this molecule and its derivatives involves the displacement of the fluorine atom by a nucleophile. The regioselectivity of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov For example, in one study on a related tetrafluorinated system, most nucleophiles preferentially substituted the fluorine at the F2 position, but the use of a thiophenol nucleophile resulted in substitution at the F4 position due to stabilizing π–π stacking interactions. nih.gov
Diastereoselective and Enantioselective Methodologies
When synthesizing complex chiral molecules from this compound or its derivatives, controlling the formation of stereoisomers is paramount.
Diastereoselective synthesis aims to selectively form one diastereomer over others. This is relevant when a new stereocenter is created in a molecule that already contains one or more stereocenters. For example, an enantioselective method for constructing chiral 3-nitro-4-chromanones via intramolecular Michael-type cyclization resulted in products with high diastereoselectivities. rsc.org
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers from an achiral or racemic starting material. This is often achieved using chiral catalysts or reagents. Organocatalysis has emerged as a powerful tool for these transformations. In one notable example, a cinchona alkaloid-based catalyst was used in the conjugate addition of fluorinated monothiomalonates to nitroolefins. nih.gov This method required only a small amount of catalyst (1 mol%) to produce α-fluoro-γ-nitro thioesters in excellent yields and with high enantioselectivities. nih.gov Such methodologies are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Purification and Characterization Techniques for High-Purity Synthesis
Obtaining this compound in high purity is essential for its use as a synthetic intermediate. A combination of purification and analytical techniques is employed to achieve and verify the required purity.
Purification Techniques: Following synthesis, the crude product is typically purified to remove unreacted starting materials, catalysts, and side products. Common methods include:
Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Toluene is a solvent that can be used for the recrystallization of this compound.
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is effective. The crude mixture is passed through a column packed with silica gel, and a solvent system (eluent) is used to separate the components based on their differing polarities.
Filtration and Washing: After reaction workup, the precipitated product is often collected by suction filtration and washed with appropriate solvents to remove residual acids or other soluble impurities.
Characterization Techniques: Once purified, the identity and purity of the compound are confirmed using various spectroscopic and chromatographic methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724) and water with an acid modifier (like phosphoric or formic acid) can effectively separate this compound from its impurities. sielc.com This method is also scalable for preparative separation to isolate impurities. sielc.com
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound (199.14 g/mol ). bldpharm.comscbt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. patsnap.com
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule, such as the ester carbonyl (C=O), the nitro group (NO₂), and the carbon-fluorine (C-F) bond. pharmaffiliates.com
Table 2: Analytical Characterization Data for this compound
| Technique | Purpose | Expected Result / Observation |
| HPLC | Purity Assessment | A single major peak indicating high purity. sielc.com |
| LC-MS | Molecular Weight Confirmation | Detection of the molecular ion corresponding to the mass of the compound (C₈H₆FNO₄). bldpharm.com |
| ¹H NMR | Structural Elucidation | Signals corresponding to the aromatic protons and the methyl ester protons. patsnap.com |
| FTIR | Functional Group Identification | Characteristic absorption bands for C=O (ester), N-O (nitro), and C-F bonds. pharmaffiliates.com |
Reaction Mechanisms and Mechanistic Investigations of Methyl 2 Fluoro 4 Nitrobenzoate Transformations
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The structure of methyl 2-fluoro-4-nitrobenzoate, featuring a fluorine atom and a nitro group on a benzene (B151609) ring, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This pathway is a cornerstone of its synthetic applications. wikipedia.orgmasterorganicchemistry.com
Displacement of Fluorine by Nucleophiles
The SNAr reaction on this compound typically involves the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This step is generally the rate-determining step of the reaction. masterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this intermediate. masterorganicchemistry.com
The high electronegativity of the fluorine atom makes the carbon atom it is attached to electron-deficient and thus a prime target for nucleophilic attack. masterorganicchemistry.com Subsequently, the fluoride ion, a good leaving group in this context, is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength but is explained by the rate-determining nature of the nucleophilic attack rather than the leaving group departure. masterorganicchemistry.com
An example of this is the reaction of ortho-fluoronitrobenzene with carbanions generated from diethyl 2-fluoromalonate, which efficiently displaces the fluorine to form a new carbon-carbon bond. researchgate.net
Role of the Nitro Group as an Activating Group
The nitro group (—NO₂) plays a crucial role in activating the benzene ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com Positioned para to the fluorine atom, the nitro group is a strong electron-withdrawing group. assets-servd.host This electron-withdrawing effect is exerted through both the inductive effect and, more importantly, the resonance effect (also known as the mesomeric effect).
During the formation of the Meisenheimer intermediate, the negative charge from the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro group through resonance. masterorganicchemistry.com This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate. masterorganicchemistry.com The ability to delocalize the negative charge to the nitro group is maximized when it is in the ortho or para position relative to the leaving group. masterorganicchemistry.com If the nitro group were in the meta position, this resonance stabilization of the intermediate would not be possible, and the reaction would be significantly slower. masterorganicchemistry.com
Electrophilic Aromatic Substitution Reactions
While this compound is highly activated for nucleophilic substitution, it is strongly deactivated for electrophilic aromatic substitution (EAS). The presence of two strong electron-withdrawing groups, the nitro (—NO₂) and the methyl ester (—COOCH₃), significantly reduces the electron density of the aromatic ring, making it less attractive to electrophiles. mnstate.eduscribd.com
Both the nitro group and the ester group are meta-directing for any potential electrophilic attack. assets-servd.hostscribd.com This is because the deactivation is most pronounced at the ortho and para positions relative to these groups, leaving the meta positions as the least deactivated sites for electrophilic attack. assets-servd.host However, due to the severe deactivation of the ring, forcing electrophilic substitution on this compound would require harsh reaction conditions, and the yields would likely be low. In a related molecule, methyl benzoate (B1203000), nitration occurs at the meta position due to the meta-directing effect of the methyl ester group. scribd.comaiinmr.com
Reduction Chemistry of the Nitro Group
The nitro group of this compound is readily reduced to an amino group (—NH₂), providing a key pathway to a variety of synthetically useful aminobenzoate derivatives. masterorganicchemistry.com
Formation of Amino-benzoate Derivatives
The reduction of the nitro group transforms the electronic properties of the benzene ring. The resulting amino group is a strong electron-donating group, which activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com This transformation is a common strategy in multi-step syntheses. For example, methyl 2-fluoro-4-aminobenzoate is a valuable intermediate for the synthesis of various biologically active compounds. The selective reduction of the nitro group in the presence of other reducible functional groups, such as the ester, is a key consideration. Reagents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) have been used to achieve this selective reduction with high yield.
Catalytic Reduction Processes
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comcommonorganicchemistry.com
The choice of catalyst can be important, especially when other functional groups are present. For instance, Pd/C is a very effective catalyst but can sometimes lead to the reduction of other groups or dehalogenation. commonorganicchemistry.com Raney nickel is often a good alternative when dehalogenation is a concern. commonorganicchemistry.com Other methods for nitro group reduction include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reducing agent that can be used for this purpose. commonorganicchemistry.com
For example, the reduction of various nitroarenes to their corresponding anilines has been effectively achieved using an iron catalyst with triethoxysilane (B36694) as the reducing agent. rsc.org
Ester Hydrolysis and Transesterification Reactions
The hydrolysis of this compound, like other esters, can proceed through different mechanistic pathways, primarily dependent on the reaction conditions (acidic or basic) and the steric environment of the ester group. The two most prominent mechanisms are the bimolecular acyl-oxygen cleavage (BAc2) and the bimolecular alkyl-oxygen cleavage (BAl2).
The BAc2 mechanism is the most common pathway for the hydrolysis of esters. In the case of this compound under basic conditions, a hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon. The presence of the electron-withdrawing nitro group at the para-position and the fluoro group at the ortho-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as the leaving group and forming 2-fluoro-4-nitrobenzoic acid, which is then deprotonated in the basic medium. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, which further enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.
The BAl2 mechanism, on the other hand, involves a nucleophilic attack on the methyl group of the ester in an SN2 reaction, with the carboxylate acting as the leaving group. This pathway is generally favored for esters with highly sterically hindered carbonyl groups, which impede the typical attack at the acyl carbon. researchgate.netresearchgate.net For this compound, the ortho-fluoro group provides some steric hindrance, but it is generally not considered bulky enough to force the reaction exclusively through the BAl2 pathway. Therefore, the BAc2 mechanism is expected to be the predominant route for its hydrolysis. researchgate.net
Transesterification reactions of this compound follow similar mechanistic principles. In the presence of an alcohol and an acid or base catalyst, the alkoxy group of the ester is exchanged. For example, in an acid-catalyzed reaction with ethanol (B145695), the carbonyl oxygen is protonated, followed by a nucleophilic attack from the ethanol molecule. After a proton transfer, methanol is eliminated, yielding Ethyl 2-fluoro-4-nitrobenzoate.
The rates of hydrolysis of substituted methyl benzoates are highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of saponification (base-catalyzed hydrolysis) by stabilizing the transition state of the nucleophilic attack.
| Substituent on Methyl Benzoate | Relative Rate of Saponification | Effect |
|---|---|---|
| p-NO₂ | High | Strong electron-withdrawing, accelerates reaction |
| m-NO₂ | High | Strong electron-withdrawing, accelerates reaction |
| p-F | Slightly Accelerated | Weakly electron-withdrawing |
| H | 1 (Reference) | Baseline |
| p-CH₃ | Slowed | Electron-donating, decelerates reaction |
Radical Reactions and Related Mechanisms
The nitroaromatic structure of this compound makes it a candidate for radical reactions, particularly those involving the nitro group. A common radical reaction for nitroaromatic compounds is the formation of a nitro radical anion through a one-electron reduction. nih.govnih.gov This process is often the initial step in the metabolic reduction of nitro compounds and can be achieved electrochemically or with chemical reducing agents. researchgate.net
The mechanism commences with the transfer of a single electron to the nitro group of this compound, forming a radical anion. nih.gov The stability of this radical anion is influenced by the electron-withdrawing nature of the ester and fluoro substituents. This radical anion is a key intermediate that can undergo several subsequent reactions. researchgate.net
One possible fate of the nitro radical anion is further reduction. It can accept another electron and protons to form a nitroso derivative, which can be further reduced to a hydroxylamine (B1172632) and ultimately to an amine (Methyl 2-fluoro-4-aminobenzoate). numberanalytics.com This stepwise reduction is a common pathway for the synthesis of aromatic amines from nitroaromatics using reagents like tin (Sn) or iron (Fe) in the presence of an acid. masterorganicchemistry.comyoutube.com
Another potential reaction pathway for the nitro radical anion, particularly under aerobic conditions, is the transfer of its electron to molecular oxygen to form a superoxide (B77818) radical anion, regenerating the parent nitroaromatic compound in a process known as "futile cycling". nih.gov
Additionally, radical reactions can lead to the replacement of the nitro group. For instance, hydrodenitration (replacement of the nitro group with a hydrogen atom) can be achieved through a radical mechanism using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as AIBN. wikipedia.org
Photochemical reactions can also induce radical mechanisms. Upon UV irradiation, nitroaromatic compounds can be excited, leading to various radical-mediated transformations, although specific studies on the photochemistry of this compound are not widely documented.
Mechanistic Studies of Methyl Transfer Reactions
Methyl transfer reactions involving this compound are primarily conceptualized through the lens of the BAl2 mechanism, as discussed in the context of ester hydrolysis. researchgate.netresearchgate.net In this SN2-type reaction, a nucleophile directly attacks the methyl carbon of the ester. The benzoate moiety, being a good leaving group, is displaced, resulting in the transfer of the methyl group to the nucleophile.
For this mechanism to be significant, the standard BAc2 pathway must be sterically hindered. While this compound is not as sterically encumbered as classic examples that favor the BAl2 pathway (like methyl 2,4,6-tri-t-butylbenzoate), the possibility of this pathway, even as a minor one, is an important aspect of its reactivity profile. researchgate.net
Beyond hydrolysis, other reagents can facilitate methyl transfer from activated methyl esters. For instance, studies on other systems have shown that dimethylcarbonate, in the presence of a base, can act as a methyl source in a direct methyl transfer to a carboxylic acid substrate. organic-chemistry.org This suggests the potential for this compound to act as a methylating agent for suitable nucleophiles under specific conditions, although such reactivity would be in competition with nucleophilic attack at the carbonyl carbon.
Derivatization and Functionalization of Methyl 2 Fluoro 4 Nitrobenzoate
Synthesis of Fluoro-nitrobenzene Derivatives
The chemical structure of Methyl 2-fluoro-4-nitrobenzoate allows for modifications at multiple sites, leading to a variety of fluoro-nitrobenzene derivatives. The reactivity of the compound can be leveraged to introduce new functional groups or alter existing ones.
Key transformations include:
Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol. For instance, the reaction of this compound can yield methyl 2-fluoro-4-nitrophenylmethanol, a functionalized compound that can serve as a precursor for further synthesis.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation. This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical properties of the benzene (B151609) ring. The resulting aminobenzoate derivatives are key intermediates in the pharmaceutical industry.
Further Nitration: The compound can potentially undergo further nitration to introduce additional nitro groups onto the benzene ring. This would enhance its reactivity and expand its applications in the development of energetic materials or complex drug molecules.
These derivatization reactions underscore the utility of this compound as a foundational building block for more complex molecules. chemblink.com
Preparation of Fluoro-nitrophenyl Esters and Ethers
The ester group in this compound is a prime site for functionalization. While direct transesterification with other alcohols is a standard chemical possibility, a more common and controlled approach involves a two-step procedure.
First, the methyl ester is hydrolyzed to its corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid. chemicalbook.com This acid can then be re-esterified with a wide variety of alcohols under acidic catalysis to produce a diverse library of fluoro-nitrophenyl esters. This method offers greater flexibility in introducing different alkyl or aryl groups to the ester functionality, allowing for the fine-tuning of the molecule's physical and chemical properties.
The synthesis of related ethers can be more complex. Nucleophilic aromatic substitution of the fluorine atom with an alkoxide is a possible route, although this would result in the loss of the fluoro-substituent. The primary pathway for creating diverse derivatives from this part of the molecule remains the modification of the ester group.
Formation of Substituted Benzamide (B126) Derivatives
A significant application of this compound is in the synthesis of substituted benzamides. These derivatives are of particular interest in medicinal chemistry. The conversion is typically achieved by reacting the ester with a primary or secondary amine (amidation).
A frequently used industrial method involves first hydrolyzing the methyl ester to 2-fluoro-4-nitrobenzoic acid. The acid is then "activated" by converting it into a more reactive acyl chloride, often using thionyl chloride. This acyl chloride reacts readily with an amine to form the corresponding N-substituted benzamide. A specific example is the synthesis of 2-fluoro-4-nitro-N-methylbenzamide, a key intermediate in the production of the anti-cancer drug enzalutamide (B1683756). google.com This intermediate is then typically subjected to further reactions, such as the reduction of the nitro group to an amine, to complete the synthesis of the final active pharmaceutical ingredient. google.com
Table 1: Synthesis of 2-fluoro-4-nitro-N-methylbenzamide
| Step | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| 1 | This compound | H₂O, H⁺ or OH⁻ | 2-Fluoro-4-nitrobenzoic acid |
| 2 | 2-Fluoro-4-nitrobenzoic acid | Thionyl chloride (SOCl₂) | 2-Fluoro-4-nitrobenzoyl chloride |
The process highlights a clean and efficient pathway for producing high-purity benzamide derivatives suitable for pharmaceutical manufacturing. google.com
Integration into Heterocyclic Compound Synthesis
While this compound itself is an aromatic, non-heterocyclic compound, it serves as a critical starting material for the synthesis of complex heterocyclic structures. Its derivatives, particularly those resulting from the reduction of the nitro group to an amine, are pivotal in this regard.
The 2-fluoro-4-aminobenzoate or 4-amino-2-fluorobenzamide (B3029282) derivatives possess a nucleophilic amino group and an electrophilic carbonyl group (or a derivative thereof), which are ideal functionalities for participating in cyclization reactions. For example, the intermediate 4-amino-2-fluoro-N-methylbenzamide is a direct precursor used in the multi-step synthesis of enzalutamide, a drug that features a complex thiohydantoin heterocyclic ring system. google.com The amino group introduced via the reduction of the nitro moiety is the key handle that enables the construction of this ring. Therefore, the functionalization of this compound is an essential first step in the pathway to valuable heterocyclic pharmaceuticals. chemblink.comgoogle.com
Chiral Derivatives and Enantiomeric Separations
The synthesis of chiral derivatives from this compound and the subsequent separation of enantiomers are specialized areas of organic chemistry. Such derivatives would require the introduction of a stereocenter, for instance, by using a chiral amine in the formation of a benzamide or by reacting the molecule with a chiral reagent.
Currently, detailed research findings specifically describing the synthesis of chiral derivatives from this compound or methods for their enantiomeric separation are not widely available in the reviewed literature. However, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used for the analysis of this compound. sielc.com These methods could be adapted using chiral stationary phases (chiral columns) to separate enantiomers if a racemic mixture of a chiral derivative were to be synthesized. sielc.com
Computational Chemistry and Theoretical Studies of Methyl 2 Fluoro 4 Nitrobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For Methyl 2-fluoro-4-nitrobenzoate, DFT calculations are crucial for modeling its charge distribution and predicting its reactivity in chemical reactions. The presence of strong electron-withdrawing groups—the fluorine atom at the 2-position and the nitro group at the 4-position—significantly influences the electronic environment of the benzene (B151609) ring, making it highly activated for certain reaction types.
The distinct substitution pattern of this compound creates specific sites on the molecule that are susceptible to either electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack.
Nucleophilic Attack: The electron-withdrawing nature of the ortho-fluoro and para-nitro substituents depletes the electron density of the aromatic ring. This effect is particularly pronounced at the carbon atoms to which these groups are attached, as well as the carbons ortho and para to the nitro group. This electron deficiency makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Computational models of similar dinitrobenzene systems, which also feature strong electron-withdrawing groups at the 2 and 4 positions, confirm that the carbon at the 1-position becomes significantly activated for attack by nucleophiles. researchgate.net Therefore, in this compound, the carbon atom bonded to the fluorine atom is the primary site for nucleophilic attack, leading to the substitution of the fluoride (B91410) ion. This reactivity is fundamental to its use as a synthetic intermediate. nih.govfrontiersin.org
Electrophilic Attack: Conversely, the regions of the molecule with high electron density are prone to attack by electrophiles. Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize charge distribution and predict these sites. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas and are likely sites for electrophilic attack. nih.gov For this compound, these sites are expected to be concentrated around the oxygen atoms of the nitro and ester groups. In contrast, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov
A study on a complex derivative synthesized from this compound, compound PCW-A1001 , illustrates this principle. The MEP map of PCW-A1001 showed that negative potential was localized on the oxygen atoms, identifying them as electron donors for hydrogen bonding, while the aromatic rings had a more neutral potential. nih.gov
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | 3.7 eV | Indicates high molecular stability. |
| HOMO Localization | Localized on the phenyl ring. | Suggests that intramolecular charge transfer may enhance molecular stability. |
| LUMO Localization | Distributed across two phenyl rings. |
This analysis demonstrates how FMO calculations can quantify the electronic characteristics and stability of complex molecules derived from this compound. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations could provide detailed information about the preferred three-dimensional shapes (conformational analysis) of this compound and how it interacts with other molecules, such as solvents or reactants (intermolecular interactions). However, specific MD simulation studies focusing on the conformational landscape or intermolecular interactions of this compound itself are not prominently featured in the reviewed scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For the derivatives of this compound, QSAR studies could be employed to predict the biological efficacy of new, unsynthesized analogs based on their structural features. At present, dedicated QSAR modeling studies for derivatives of this compound have not been identified in the surveyed literature.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This involves calculating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
While a comprehensive reaction pathway analysis for general reactions of this compound is not available, related computational work has been performed. For instance, in a doctoral thesis describing the synthesis of a nitro-substituted biaryl compound from a boronic acid derivative of 2-fluoro-4-(methoxycarbonyl)phenyl, DFT was used for geometry optimization of all structures. ambeed.com To ensure the identified transition state was correct, an Intrinsic Reaction Coordinate (IRC) calculation was performed. This type of analysis confirms that the transition state structure indeed connects the reactant and product of a specific reaction step, validating the proposed mechanism. ambeed.com
Applications in Medicinal Chemistry Research and Drug Discovery
Intermediate in Pharmaceutical Compound Synthesis
As a versatile building block, Methyl 2-fluoro-4-nitrobenzoate is employed in the synthesis of complex organic molecules for pharmaceutical applications. The fluoro and nitro groups not only influence the compound's reactivity but can also enhance the metabolic stability and bioavailability of the resulting drug candidates. chemblink.com
The structure of this compound makes it a suitable scaffold for developing targeted therapies. Researchers have explored structural modifications of this compound to create high-affinity receptor ligands. One such area of investigation involves the development of ligands for serotonin (B10506) receptors (5-HT4), which are relevant for imaging techniques like positron emission tomography (PET).
While various fluoronitroaromatic compounds are used in the synthesis of targeted cancer therapies, a related compound, 2-Fluoro-4-nitrobenzonitrile, is specifically noted as a pharmaceutical intermediate for producing tyrosine kinase irreversible inhibitors. google.com These inhibitors are designed to treat diseases such as cancer and atherosclerosis. google.com The broader class of phenylamino-pyrrolo-pyrimidines and substituted quinazolines has also been identified as potent tyrosine kinase inhibitors, demonstrating the importance of substituted aromatic rings in this therapeutic area. nih.govnih.gov
Radiolabeling with Fluorine-18 for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a critical non-invasive imaging technology used to assess biological processes in vivo. Fluorine-18 (¹⁸F) is a favored radionuclide for PET due to its optimal physical characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.
Researchers have successfully designed and synthesized novel ¹⁸F-labeled fluoroarylvaline derivatives for potential use as PET imaging agents for tumor detection. In one study, two such derivatives were created: methyl 2-(2-[¹⁸F]fluoro-4-nitrobenzamido)-3-methylbutanoate ([¹⁸F]1) and its corresponding acid ([¹⁸F]2). The synthesis demonstrated that these compounds could be produced with good radiochemical yield and purity. Biodistribution studies in mice with S180 tumors revealed that these new agents had superior tumor-to-blood (T/Bl) and tumor-to-brain (T/Br) ratios compared to the commonly used PET tracer [¹⁸F]FDG, indicating their potential as effective tumor detection agents.
Table 1: Research Findings on [¹⁸F]Fluoroarylvaline Derivatives for PET Imaging| Compound | Time Post-Injection | Tumor/Blood (T/Bl) Ratio | Tumor/Brain (T/Br) Ratio |
|---|---|---|---|
| [¹⁸F]1 (Ester) | 30 min | 2.91 | 7.06 |
| [¹⁸F]1 (Ester) | 60 min | 3.44 | 5.61 |
| [¹⁸F]2 (Acid) | 30 min | 2.32 | 13.30 |
The ability to incorporate Fluorine-18 into molecules like this compound opens avenues for designing novel bioactive molecules for diagnostic imaging. The unique functional groups of the parent compound contribute to the design of new therapeutic agents with specific pharmacological properties. chemblink.com By using it as a precursor, scientists can develop PET tracers that target specific biological pathways, enzymes, or receptors, aiding in the early detection and characterization of diseases. The synthesis of the ¹⁸F-labeled fluoroarylvaline derivatives is a clear example of how this chemical intermediate is used to create new molecules designed for a specific biological purpose, in this case, tumor imaging.
Advanced Materials Science Applications
Development of Polymers and Coatings
The incorporation of fluorine-containing monomers, such as those derived from Methyl 2-fluoro-4-nitrobenzoate, into polymer chains is a well-established strategy for enhancing material properties. The presence of fluorine can lead to polymers with low surface energy, high thermal stability, chemical resistance, and desirable dielectric properties.
Research in this area has focused on the synthesis of high-performance polymers like aromatic polyamides. While direct polymerization of this compound is not common, its derivatives, particularly the corresponding aminobenzoates obtained through the reduction of the nitro group, are valuable monomers. For instance, the polycondensation of a diamine with a diacid chloride, where one or both monomers contain fluoro and nitro or amino functionalities derived from precursors like this compound, can yield polyamides with exceptional characteristics.
The introduction of such fluorinated and nitro-functionalized units can disrupt polymer chain packing, which in turn enhances solubility without significantly compromising thermal stability. This is a crucial advantage for processing and fabricating these high-performance materials into films, fibers, and coatings.
For example, studies on fluorinated aromatic polyamides have demonstrated that the presence of fluorine atoms can lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability. The data below, from studies on related fluorinated polyamides, illustrates the typical enhancements observed.
| Polymer | Monomers | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) |
|---|---|---|---|---|
| Fluorinated Polyamide A | Fluorinated Diamine + Terephthaloyl Chloride | 1.25 | 280 | 510 |
| Fluorinated Polyamide B | Fluorinated Diamine + Isophthaloyl Chloride | 1.10 | 265 | 505 |
| Non-Fluorinated Polyamide (Control) | m-Phenylenediamine + Isophthaloyl Chloride | 0.95 | 240 | 480 |
This table presents illustrative data from studies on fluorinated aromatic polyamides to demonstrate the typical influence of fluorine incorporation on polymer properties.
Integration into Functional Materials
The application of this compound and its derivatives extends to the creation of functional materials where specific chemical or physical properties are required. The nitro group, in particular, offers a versatile handle for further chemical modifications, allowing for the tuning of the material's properties.
One area of interest is the development of electroactive polymers. The strong electron-withdrawing nature of the nitro group can be exploited to create materials with specific electronic characteristics suitable for applications in sensors or as components in electronic devices. While direct application of this compound in commercial electroactive polymers is not yet widespread, research into nitroaromatic compounds suggests their potential in this field.
Furthermore, the nitro group can be reduced to an amino group, which can then be used to attach other functional molecules or to crosslink polymer chains. This versatility makes precursors like this compound valuable for designing materials with tailored functionalities. For instance, the amino-functionalized polymers can be used as matrices for nanocomposites or as membranes for separation processes.
The research into functional materials derived from nitroaromatic precursors is an active field, with potential applications in areas such as nonlinear optics, gas separation membranes, and materials with high refractive indices. The properties of these materials are highly dependent on the specific chemical structure and the nature of the functional groups incorporated.
| Functional Material Type | Precursor Moiety | Key Functional Group | Potential Application | Notable Property |
|---|---|---|---|---|
| High-Performance Polymer Film | Fluoro-nitro-aromatic | -F, -NO2 | Dielectric layers | Low dielectric constant, high thermal stability |
| Functionalized Membrane | Amino-fluoro-aromatic | -NH2, -F | Gas separation | Modified surface chemistry, improved selectivity |
| Electroactive Polymer | Nitro-aromatic | -NO2 | Sensors | Electron-accepting properties |
This table provides a summary of potential functional materials that can be developed from precursors related to this compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of Methyl 2-fluoro-4-nitrobenzoate and related esters traditionally relies on methods like acid-catalyzed esterification. However, the pursuit of greener and more efficient chemical processes is driving research into novel catalytic systems. A significant area of development is the use of heterogeneous catalysts, which offer advantages in terms of reusability, reduced waste, and simplified product purification.
One promising example is the application of metal-organic frameworks (MOFs) as catalysts. For instance, UiO-66-NH2 has been successfully employed as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids. nih.gov This system demonstrates higher conversion yields and shorter reaction times compared to conventional homogeneous catalysts like the BF₃–MeOH complex. nih.gov The optimization of such catalytic processes using statistical models, like the Taguchi method, has shown to significantly improve reaction efficiency. nih.gov Future work will likely focus on designing MOFs with tailored active sites to further enhance substrate specificity and catalytic turnover for compounds like 2-fluoro-4-nitrobenzoic acid, the direct precursor to this compound.
| Catalyst System | Substrate Type | Key Advantages | Research Focus |
| UiO-66-NH₂ (MOF) | Fluorinated Aromatic Carboxylic Acids | Heterogeneous, reusable, high conversion yield, reduced reaction time. nih.gov | Design of MOFs with tailored active sites for enhanced selectivity. |
| BF₃–MeOH Complex | Fluorinated Aromatic Carboxylic Acids | Homogeneous, effective for esterification. | Development of more sustainable and reusable alternatives. |
Biocatalysis and Enzymatic Transformations of Fluorinated Aromatic Esters
The use of enzymes, or biocatalysis, in organic synthesis is a rapidly expanding field, offering unparalleled selectivity under mild reaction conditions. For fluorinated aromatic esters, enzymes present an opportunity for precise functionalization that is often challenging to achieve with conventional chemical methods.
Research into enzymes like cytochrome P450 monooxygenases and flavin-dependent monooxygenases (FMOs) is particularly relevant. nih.gov These enzymes are capable of catalyzing a variety of oxidative reactions, including hydroxylations of aromatic rings and alkanes. nih.gov While the direct enzymatic transformation of this compound is not yet widely reported, the existing research on similar molecules provides a clear roadmap. Future studies could involve:
Directed Evolution: Engineering P450 or FMO enzymes to selectively hydroxylate the aromatic ring of this compound at a specific position.
Whole-Cell Biotransformations: Utilizing microbial cells containing the desired enzymes to perform transformations, which can simplify the process by providing cofactor regeneration in situ. nih.gov
The goal is to develop biocatalytic routes to novel derivatives, such as hydroxylated or further functionalized versions of the parent ester, which could serve as valuable building blocks for pharmaceuticals.
| Enzyme Class | Potential Transformation | Advantages | Future Research Direction |
| Cytochrome P450s | Aromatic hydroxylation, allylic hydroxylation. nih.gov | High selectivity (regio- and stereoselectivity). | Engineering mutants for specific activity on fluorinated nitroaromatic esters. |
| Flavin-dependent Monooxygenases (FMOs) | Aromatic hydroxylation, alkane hydroxylation. nih.gov | Diverse class of enzymes, NAD(P)H-mediated catalysis. nih.gov | Expanding substrate scope and overcoming cofactor dependency. nih.gov |
Photochemistry and Electrochemistry in Synthesis and Functionalization
Photochemistry and electrochemistry offer unique, energy-efficient pathways for chemical reactions that are often inaccessible through traditional thermal methods. For nitroaromatic compounds like this compound, these techniques hold significant promise.
Photochemistry: The ortho-nitrobenzyl ester moiety is a well-known photolabile protecting group. nih.govresearchgate.net Upon UV irradiation, these compounds can undergo complex intramolecular rearrangements, leading to the cleavage of the ester group. nih.govresearchgate.net This property is crucial in applications like photo-responsive polymer networks and photoresists. nih.gov Photochemical studies on nitrobenzoate esters have also revealed novel reduction and esterification reactions. acs.orgacs.org Future research could explore:
Wavelength-Selective Reactions: Using different wavelengths of light to control the reaction pathway and product distribution.
Flow Photochemistry: Employing microreactors to improve reaction efficiency, safety, and scalability of photochemical transformations involving energetic nitroaromatic compounds.
Barton Nitrite (B80452) Ester Reaction Analogs: Exploring the photolysis of related nitrite esters to achieve C-H activation at specific positions, a reaction known for its utility in complex molecule synthesis. youtube.com
Electrochemistry: Electrochemical methods can be used to selectively reduce the nitro group of this compound to other functionalities, such as nitroso, hydroxylamino, or amino groups, without the need for chemical reducing agents. This provides a green and highly controllable method for generating a variety of derivatives. Future work will likely focus on optimizing electrode materials and reaction conditions to achieve high selectivity and yield for these transformations.
Advanced Spectroscopic Characterization for Elucidating Complex Reaction Intermediates
A deeper understanding of reaction mechanisms is fundamental to improving existing synthetic methods and designing new ones. The study of reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), benefits greatly from advanced spectroscopic techniques capable of detecting and characterizing transient intermediates.
The mechanism of SNAr reactions is often presumed to proceed through a Meisenheimer complex. researchgate.netnih.gov However, these intermediates are typically highly transient. The development of specialized spectroscopic techniques, such as infrared (IR) spectroscopy in the gas phase, has enabled the direct observation of these σ-complexes, providing experimental evidence for the stepwise nature of certain SNAr reactions. researchgate.net Future research will likely leverage techniques like:
Time-Resolved Spectroscopy: To monitor the formation and decay of intermediates on very short timescales.
Cryogenic Matrix Isolation Spectroscopy: To trap and study highly reactive species at low temperatures.
Advanced NMR Techniques: To probe the structure and dynamics of intermediates and transition states in solution. rsc.org
These advanced methods will be crucial for resolving mechanistic ambiguities, such as the concerted versus stepwise nature of SNAr reactions on moderately activated aromatic rings. nih.govrsc.org
Computational Design and High-Throughput Screening for New Derivatives
The combination of computational chemistry and high-throughput experimentation (HTE) is revolutionizing the discovery of new molecules and reactions.
Computational Design: Density Functional Theory (DFT) and other computational methods are increasingly used to predict reaction outcomes and design new molecules with desired properties. For this compound, computational studies can:
Predict the most likely sites for nucleophilic attack or other functionalization.
Model the stability of reaction intermediates, such as Meisenheimer complexes, to predict whether a reaction will be stepwise or concerted. nih.gov
Design novel derivatives with specific electronic or steric properties for applications in medicinal chemistry or materials science.
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of reaction conditions or compound variations. nih.gov For instance, HTS coupled with mass spectrometry analysis has been used to rapidly optimize SNAr reaction conditions in microtiter arrays, significantly accelerating process development. nih.gov In the context of biocatalysis, HTS platforms are essential for screening large libraries of enzyme mutants to find variants with improved activity or selectivity for transforming fluorinated aromatic esters. nih.gov Future efforts will integrate machine learning algorithms with HTS data to predict optimal reaction conditions and guide the design of new experiments, further accelerating the discovery process. rsc.org
| Research Avenue | Key Techniques | Application to this compound |
| Computational Design | Density Functional Theory (DFT), Hartree-Fock theory. researchgate.netnih.gov | Predicting reaction sites, modeling intermediate stability, designing novel derivatives. |
| High-Throughput Screening (HTS) | Liquid handling robotics, DESI-mass spectrometry, femtoliter droplet arrays. nih.govnih.gov | Rapid optimization of SNAr conditions, screening enzyme libraries for biocatalysis. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-fluoro-4-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, 2-fluoro-4-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ester . Optimization includes controlling reaction temperature (50–80°C), stoichiometric ratios (excess methanol for esterification), and purification via recrystallization or column chromatography. Purity can be verified using HPLC (>95%) or NMR to confirm the absence of unreacted starting materials or byproducts .
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and electronic environments. For instance, the fluorine atom at the 2-position deshields adjacent protons, observable in splitting patterns .
- X-ray crystallography (using SHELX programs) for absolute configuration determination, particularly when crystallizing from ethanol or dichloromethane .
- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight (C₈H₆FNO₄; MW 199.14) .
Advanced Research Questions
Q. How do electron-withdrawing groups (nitro and fluoro) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The nitro group at the 4-position and fluorine at the 2-position activate the benzene ring toward NAS by withdrawing electron density. Computational studies (DFT) can model charge distribution, while experimental kinetic data (e.g., reaction rates with amines or thiols) quantify activation effects. For example, substitution at the 5-position is favored due to meta-directing effects of the nitro group .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX programs address these?
- Methodological Answer : Challenges include handling twinned crystals or weak diffraction data. SHELXL employs robust least-squares refinement with constraints (e.g., fixed fluorine thermal parameters) and Hirshfeld surface analysis to resolve disorder. For high-resolution data, anisotropic refinement improves accuracy, while TWIN/BASF commands in SHELXL manage twinning .
Q. How can contradictory spectroscopic and computational data (e.g., NMR shifts vs. DFT predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., rotational barriers). Strategies include:
- Re-evaluating computational parameters (solvent models like PCM in Gaussian) .
- Variable-temperature NMR to probe conformational exchange .
- Cross-validation with X-ray data to confirm static structural features .
Q. What role does this compound play in the synthesis of Bcl-2 inhibitors like ABT-199?
- Methodological Answer : It serves as a precursor for introducing fluorine into heterocyclic scaffolds. In ABT-199 synthesis, the nitro group is reduced to an amine (using Pd/C and H₂), followed by coupling with azaindole derivatives. Critical steps include optimizing hydrogenation conditions (pressure, catalyst loading) to avoid over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
